

# In-Depth Technical Guide: Vemircopan (ALXN2050)

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Compound of Interest		
Compound Name:	Vemircopan	
Cat. No.:	B3325219	Get Quote

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#### **Executive Summary**

**Vemircopan** (also known as ALXN2050 and formerly as ACH-5228) is an orally bioavailable small molecule inhibitor of complement Factor D. As a critical serine protease in the alternative complement pathway, Factor D represents a key therapeutic target for complement-mediated diseases. **Vemircopan** demonstrated potent inhibition of the alternative pathway in preclinical studies and showed initial promise in clinical trials for Paroxysmal Nocturnal Hemoglobinuria (PNH). However, the Phase 2 clinical trial was terminated early due to instances of breakthrough intravascular hemolysis, highlighting the complexities of targeting the complement cascade. This guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical and clinical data, and experimental methodologies related to **Vemircopan**.

## **Core Chemical and Physical Properties**

**Vemircopan** is a complex heterocyclic molecule with the IUPAC name (1R,3S,5R)-2-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromo-3-methyl-2-pyridinyl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxamide. Its fundamental properties are summarized in the table below.



Property	Value	
Molecular Formula	C29H28BrN7O3	
Molecular Weight	602.5 g/mol	
CAS Number	2086178-00-7	
Appearance	Not specified in provided results	
Solubility	Not specified in provided results	
LogP	Not specified in provided results	

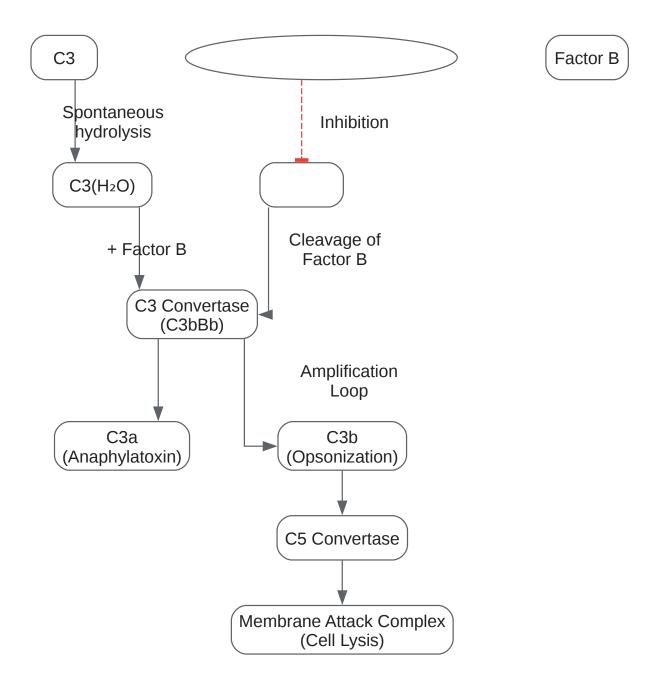
## Mechanism of Action: Targeting the Alternative Complement Pathway

**Vemircopan** functions as a potent and selective inhibitor of Factor D, the rate-limiting enzyme in the alternative complement pathway (AP). The AP is a crucial component of the innate immune system that, when dysregulated, can contribute to the pathogenesis of numerous diseases.

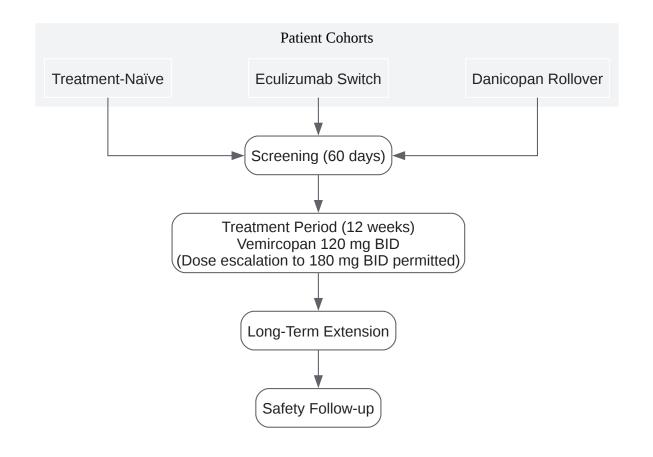
## The Alternative Complement Pathway Signaling Cascade

The alternative pathway is initiated by the spontaneous hydrolysis of C3 to C3(H<sub>2</sub>O). This allows for the binding of Factor B, which is then cleaved by Factor D into Ba and Bb. The Bb fragment remains bound to C3b to form the C3 convertase (C3bBb), which amplifies the complement cascade by cleaving more C3 into C3a and C3b. C3b deposition on cell surfaces leads to opsonization and the formation of the C5 convertase, ultimately resulting in the generation of the membrane attack complex (MAC) and cell lysis.









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